molecular formula C17H18ClN3O2 B2625301 N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide CAS No. 1825653-71-1

N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide

Cat. No.: B2625301
CAS No.: 1825653-71-1
M. Wt: 331.8
InChI Key: MIFSIBCXJPFOES-UHFFFAOYSA-N
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Description

N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a but-2-ynamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 4-chlorobenzohydrazide and pentanoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Attachment of the but-2-ynamide group: The oxadiazole intermediate can then be reacted with but-2-ynoic acid or its derivatives under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

    Medicine: Studied for its potential antitumor activity, with research indicating it may inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide can vary depending on its application:

    Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death.

    Antitumor Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide can be compared with other oxadiazole derivatives:

    Similar Compounds: 1,3,4-oxadiazole derivatives like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine.

    Uniqueness: The presence of the but-2-ynamide group and the specific substitution pattern on the oxadiazole ring confer unique chemical and biological properties, potentially enhancing its activity and selectivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-2-6-15(22)19-12-5-3-4-7-16-20-17(21-23-16)13-8-10-14(18)11-9-13/h8-11H,3-5,7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFSIBCXJPFOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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